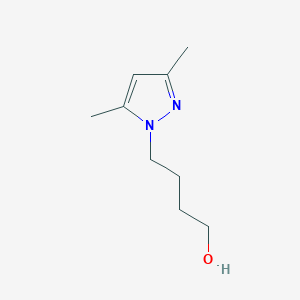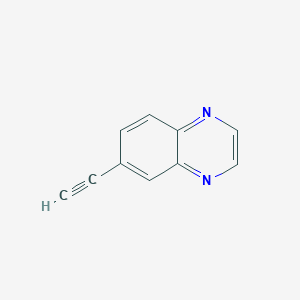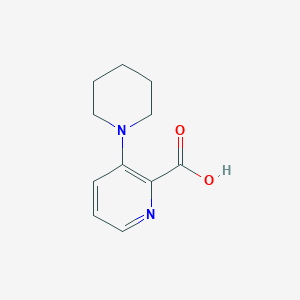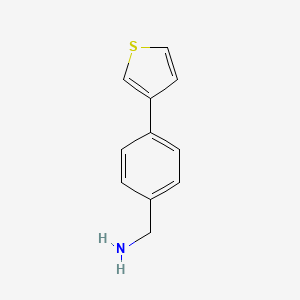![molecular formula C6H14N2 B1342283 5-Methyl-[1,4]diazepane CAS No. 22777-05-5](/img/structure/B1342283.png)
5-Methyl-[1,4]diazepane
Descripción general
Descripción
5-Methyl-[1,4]diazepane is a chemical compound with the CAS Number: 22777-05-5 and a molecular weight of 114.19 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of 1,4-diazepanes, including 5-Methyl-[1,4]diazepane, has been a topic of research. A recent study discussed an enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes . Another study described a modular approach to diverse heterocyclic scaffolds, including those based on piperazines, 1,4-diazepanes, and 1,5-diazocanes .
Molecular Structure Analysis
The linear formula of 5-Methyl-[1,4]diazepane is C6H14N2 . The InChI code is 1S/C6H14N2/c1-6-2-3-7-4-5-8-6/h6-8H,2-5H2,1H3 .
Physical And Chemical Properties Analysis
5-Methyl-[1,4]diazepane is stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Biocatalysis in Pharmaceutical Synthesis
5-Methyl-[1,4]diazepane can be synthesized through biocatalytic methods. Imine reductase-catalyzed intramolecular reductive amination is one such method that offers an effective way to construct chiral 1,4-diazepanes, which are of pharmaceutical importance .
Medicinal Chemistry Anxiolytic and Hypnotic Agents
Derivatives of 1,4-diazepane, such as benzodiazepines, are widely used in medicine for their anxiolytic and hypnotic properties. While not specific to 5-Methyl-[1,4]diazepane, this class of compounds has been extensively studied and utilized in clinical settings .
Safety and Hazards
Direcciones Futuras
Research on 1,4-diazepanes, including 5-Methyl-[1,4]diazepane, is ongoing. A recent study developed an enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes . This method could be used for the construction of chiral 1,4-diazepanes of pharmaceutical importance . Another study discussed a modular approach to diverse heterocyclic scaffolds, including those based on piperazines, 1,4-diazepanes, and 1,5-diazocanes . These studies suggest potential future directions in the synthesis and application of 1,4-diazepanes.
Mecanismo De Acción
Target of Action
5-Methyl-[1,4]diazepane is a derivative of the diazepine class of compounds . Diazepines are known to primarily target gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, helping to reduce neuronal excitability .
Mode of Action
The mode of action of 5-Methyl-[1,4]diazepane, like other diazepines, is likely to involve enhancement of GABA activity . This is achieved by increasing the frequency of chloride channel opening events, which leads to hyperpolarization of the neuron and a decrease in neuronal firing .
Biochemical Pathways
The primary biochemical pathway affected by 5-Methyl-[1,4]diazepane is the GABAergic system . By enhancing the activity of GABA, it can influence various downstream effects such as sedation, muscle relaxation, anxiolytic effects, and anticonvulsant properties .
Pharmacokinetics
Diazepines typically have a biphasic half-life with an initial rapid distribution phase followed by a prolonged terminal elimination phase . The action of diazepines is further prolonged by the even longer half-life of their active metabolites .
Result of Action
The molecular and cellular effects of 5-Methyl-[1,4]diazepane’s action would likely mirror those of other diazepines. This includes a decrease in neuronal excitability due to the enhancement of GABA activity . Clinically, this can manifest as sedative, muscle relaxant, anxiolytic, and anticonvulsant effects .
Action Environment
The action, efficacy, and stability of 5-Methyl-[1,4]diazepane can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability . Furthermore, individual factors such as the patient’s metabolic rate, age, and health status can influence the compound’s pharmacokinetics and overall effect .
Propiedades
IUPAC Name |
5-methyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-2-3-7-4-5-8-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSCFJLGJHWKJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594982 | |
| Record name | 5-Methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-[1,4]diazepane | |
CAS RN |
22777-05-5 | |
| Record name | 5-Methyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)






![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)

![[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B1342231.png)
![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)
